

A Technical Guide to Peonidin(1-) Derivatives: Natural Sources, Distribution, and Biological Insights

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Compound of Interest

Compound Name: Peonidin(1-)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Peonidin(1-)** derivatives, focusing on their natural origins, distribution in the plant kingdom, and methods for their study. Quantitative data on their prevalence is summarized, and key experimental protocols are detailed to aid in research and development. Furthermore, this guide visualizes the molecular pathways influenced by these compounds, offering insights for therapeutic applications.

Natural Sources and Distribution of Peonidin(1-) Derivatives

Peonidin, an O-methylated anthocyanidin derived from cyanidin, is a prominent plant pigment responsible for many of the purplish-red hues observed in flowers, fruits, and vegetables. Its derivatives, primarily glycosides, are widely distributed in the plant kingdom.

Fruits and Berries: A significant dietary source of peonidin derivatives is raw cranberries, which contain approximately 42 mg per 100 g of fruit.^[1] Other rich sources include blueberries, plums, grapes, and cherries, with concentrations ranging from 5 to 12 mg per 100 g.^[1] Peonidin-3-O-glucoside, a common derivative, is found in red *Vitis vinifera* grapes and, consequently, in red wine.^[2] Berries, in general, are a major source of these compounds.^[3] For instance, peonidin-3-O-galactoside is a known component of cranberries.^[4]

Vegetables: Certain cultivars of purple-fleshed sweet potatoes are notable for their high peonidin content, with concentrations reaching up to 40 mg per 100 g (cooked).[1] Red onions and purple corn are also sources of peonidin-3-O-glucoside.[2] Other vegetables containing peonidin derivatives include red cabbage.[3]

Grains and Legumes: Peonidin and its glycosides have been isolated from raw black rice.[1][5]

Flowers and Other Plant Parts: As its name suggests, peonidin is responsible for the purplish-red colors of peonies and roses.[1] It is also present in the blue flowers of the morning glory (*Ipomoea tricolor*).[1] The light purple coloration of *Passiflora incarnata* (maypop) corona filaments is attributed to the presence of peonidin, a methylated derivative of cyanidin.[6] Anthocyanins, including peonidin derivatives, can also be found in the leaves of plants, particularly during autumn.[7]

Quantitative Data of Peonidin and Its Derivatives in Natural Sources

The concentration of peonidin and its derivatives varies significantly across different plant species and even between cultivars of the same species. The following table summarizes quantitative data from various sources.

Natural Source	Derivative	Concentration (mg/100g fresh weight unless otherwise noted)	Reference
Cranberries (raw)	Peonidin	42	[1]
Blueberries	Peonidin	5 - 12	[1]
Plums	Peonidin	5 - 12	[1]
Grapes	Peonidin	5 - 12	[1]
Cherries	Peonidin	5 - 12	[1]
Purple Fleshed Sweet Potatoes (cooked)	Peonidin	up to 40	[1]
Red Grapes (Vitis vinifera)	Peonidin-3-O- glucoside	Present	[2]
Red Onions	Peonidin-3-O- glucoside	Present	[2]
Purple Corn	Peonidin-3-O- glucoside	Present	[2]
Black Rice	Peonidin-3-O- glucoside	Present	[5]

Experimental Protocols

The extraction and quantification of peonidin derivatives are crucial for their study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

General Extraction Protocol for Anthocyanins (including Peonidin Derivatives)

This protocol is a generalized procedure for the extraction of anthocyanins from plant materials.

- **Sample Preparation:** Fresh plant material is powdered in liquid nitrogen to halt enzymatic degradation and facilitate cell lysis.
- **Extraction Solvent:** A common extraction solvent is a mixture of methanol or ethanol and water (e.g., 70-95% alcohol) acidified with a small amount of acid, such as hydrochloric acid (HCl) or formic acid (e.g., 1% HCl in methanol).^{[1][8]} The acidic conditions help to stabilize the anthocyanins in their colored flavylum cation form.
- **Extraction Procedure:**
 - The powdered sample is mixed with the extraction solvent.
 - Ultrasonic-assisted extraction can be employed to enhance the extraction efficiency.^[1] A typical procedure involves sonication at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 20 minutes).^[1]
 - The mixture is often left to extract overnight at a low temperature (e.g., 4°C) in the dark to prevent degradation.^[1]
 - The extract is then separated from the solid residue by centrifugation.^[1]
 - The extraction process may be repeated on the residue to ensure complete recovery of the anthocyanins.^[1]
- **Purification (Optional):** The crude extract can be purified to remove interfering compounds like sugars, organic acids, and proteins.^[8] Solid-phase extraction (SPE) is a common method for this purpose.^[9]
- **Concentration:** The purified extract can be concentrated under a vacuum to increase the concentration of the analytes before analysis.^[9]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the identification and quantification of individual peonidin derivatives.

- Stationary Phase: A C18 column is most commonly used for the separation of anthocyanins. [8][10]
- Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., water with formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[8]
- Detection:
 - DAD: Detection is typically performed at a wavelength of around 520 nm, which is the maximum absorbance for most anthocyanins.[4][8]
 - MS: Coupling HPLC with a mass spectrometer allows for the definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns.[7][11]
- Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.[11]

Signaling Pathways and Experimental Workflows

Peonidin derivatives have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation.

Signaling Pathways

Apoptosis and Cell Cycle Regulation in Cancer Cells:

Peonidin-3-glucoside has been demonstrated to induce apoptosis and cause cell cycle arrest in cancer cells.[2][12][13][14] It can down-regulate the protein levels of cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (Cyclin B1, Cyclin E), leading to G2/M phase arrest.[2][12][13][14] Furthermore, it can induce the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[2][12][13]

Peonidin-3-glucoside induced cell cycle arrest and apoptosis.

Inhibition of Cancer Metastasis via MAPK Pathway:

Peonidin-3-glucoside can inhibit the metastasis of lung cancer cells by downregulating the activity of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (u-PA).[6][15][16] This inhibitory effect is partly mediated through the inactivation of the ERK1/2 and AP-1 signaling pathways, which are components of the Mitogen-Activated Protein Kinase (MAPK) cascade.[6][15][16]

Inhibition of cancer metastasis by Peonidin-3-glucoside.

Anti-inflammatory Action via NLRP3 Inflammasome Pathway:

Peonidin-3-glucoside has demonstrated anti-inflammatory properties by inhibiting the NLRP3 inflammasome pathway.[3] This pathway is a key component of the innate immune system and its dysregulation is associated with various inflammatory diseases. Peonidin-3-glucoside can suppress the mRNA levels of NLRP3, IL-1 β , and IL-18, thereby reducing the secretion of these pro-inflammatory cytokines.[3]

Anti-inflammatory effect of Peonidin-3-glucoside.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction, analysis, and biological activity assessment of peonidin derivatives from plant sources.

Workflow for Peonidin Derivative Analysis.

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